2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide
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Overview
Description
2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a dimethylamino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide typically involves the reaction of 4-dimethylamino-cyclohexylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0°C to 25°C.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclohexylamine derivative, followed by the introduction of the amino and dimethylamino groups. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide exerts its effects involves interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
N,N-Dimethylcyclohexylamine: Similar structure but lacks the amino group.
2-Aminoacetamide: Similar amino group but lacks the cyclohexyl ring.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in both research and industry.
Properties
IUPAC Name |
2-amino-N-[4-(dimethylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDOGNIDYBROPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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